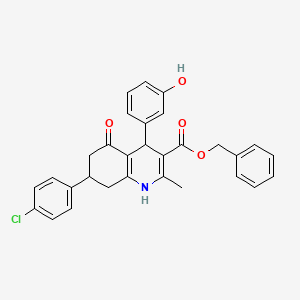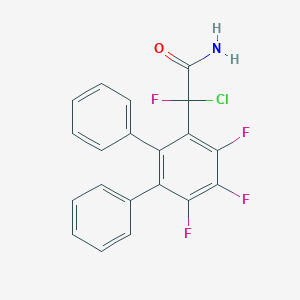![molecular formula C19H24N2O4S B5099931 butyl N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]carbamate](/img/structure/B5099931.png)
butyl N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a butyl group, a sulfamoyl group, and a phenyl group substituted with 2,5-dimethylphenyl. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]carbamate typically involves the reaction of butyl isocyanate with 4-[(2,5-dimethylphenyl)sulfamoyl]aniline. The reaction is carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product. The final product is typically purified using crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group or the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids or carbamate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates or sulfamides.
Applications De Recherche Scientifique
Butyl N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of butyl N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key metabolic enzymes or signaling pathways, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl carbamate: Lacks the sulfamoyl and phenyl groups, making it less complex and with different chemical properties.
Phenyl carbamate: Contains a phenyl group but lacks the butyl and sulfamoyl groups.
Sulfamoylphenyl carbamate: Contains the sulfamoyl and phenyl groups but lacks the butyl group.
Uniqueness
Butyl N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]carbamate is unique due to the presence of all three functional groups (butyl, sulfamoyl, and phenyl) in its structure. This combination of groups imparts distinct chemical and biological properties, making it valuable for specific research applications.
Propriétés
IUPAC Name |
butyl N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-4-5-12-25-19(22)20-16-8-10-17(11-9-16)26(23,24)21-18-13-14(2)6-7-15(18)3/h6-11,13,21H,4-5,12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVDYONPCXCBCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-benzothiazol-2-ylthio)-3-[3-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5099862.png)
![N~2~-(4-ethoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5099868.png)

![2-methyl-N-[[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]aniline](/img/structure/B5099886.png)
![2-{[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5099894.png)
![[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(3-methylfuran-2-yl)methanone](/img/structure/B5099897.png)
![1-[2,4-Bis(2,4-dichlorophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone](/img/structure/B5099911.png)
![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[(2-methyl-2-propen-1-yl)thio]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5099918.png)
![ethyl 3-(2-methylbenzyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinecarboxylate](/img/structure/B5099926.png)
![1,8-dibromo-17-(3-bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5099928.png)

![2-[(1-adamantylmethyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B5099937.png)
![{2-[(3-chloro-4-methoxybenzyl)thio]ethyl}amine hydrochloride](/img/structure/B5099945.png)
